molecular formula C7H10O3 B071574 1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone CAS No. 174836-64-7

1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone

Cat. No. B071574
CAS RN: 174836-64-7
M. Wt: 142.15 g/mol
InChI Key: GEAGFNVHAZXJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone, commonly known as DDE, is a chemical compound that belongs to the family of cyclic acetals. It is a colorless liquid that has a fruity odor and is used in various industrial applications. The purpose of

Mechanism of Action

The mechanism of action of DDE is not well understood. However, it is believed that DDE acts as a Lewis acid catalyst in various reactions. It has been shown to promote the formation of carbon-carbon and carbon-oxygen bonds in various reactions, such as aldol condensation, Michael addition, and epoxidation.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DDE. However, some studies have suggested that DDE may have potential anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of some bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DDE in lab experiments is its high reactivity. It can promote various reactions under mild conditions, which makes it a useful reagent in organic synthesis. However, DDE is also highly toxic and can cause severe health hazards if not handled properly. Therefore, it should be used with caution, and proper safety measures should be taken when working with this compound.

Future Directions

There are several potential future directions for research on DDE. One possible direction is to explore its potential use as a catalyst in various industrial processes. Another direction is to investigate its potential use in the synthesis of new pharmaceutical compounds. Additionally, more studies are needed to understand the mechanism of action and the potential health hazards associated with DDE.
Conclusion
In conclusion, 1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone is a versatile compound that has potential applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. While there is limited information available on its biochemical and physiological effects, it has been shown to have potential anti-inflammatory and anti-tumor properties. However, its high toxicity makes it a hazardous compound to work with, and proper safety measures should be taken when handling it. Further research is needed to explore its potential applications and to understand its mechanism of action.

Synthesis Methods

DDE can be synthesized by reacting 2,4-pentanedione with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by distillation. The yield of DDE is typically around 70-80%.

Scientific Research Applications

DDE has been extensively studied for its potential use as a reagent in organic synthesis. It has been used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. DDE has also been used as a building block for the synthesis of various natural products, such as alkaloids, terpenoids, and steroids.

properties

CAS RN

174836-64-7

Product Name

1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-(4,7-dihydro-1,3-dioxepin-2-yl)ethanone

InChI

InChI=1S/C7H10O3/c1-6(8)7-9-4-2-3-5-10-7/h2-3,7H,4-5H2,1H3

InChI Key

GEAGFNVHAZXJEZ-UHFFFAOYSA-N

SMILES

CC(=O)C1OCC=CCO1

Canonical SMILES

CC(=O)C1OCC=CCO1

synonyms

Ethanone, 1-(4,7-dihydro-1,3-dioxepin-2-yl)- (9CI)

Origin of Product

United States

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